molecular formula C15H13N3O4 B2834801 (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide CAS No. 316136-79-5

(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B2834801
CAS No.: 316136-79-5
M. Wt: 299.286
InChI Key: OWSQTBWRJQEWHU-MHWRWJLKSA-N
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Description

The compound “(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they often exhibit interesting chemical properties and are widely used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the phenoxy group), a nitro group attached to the benzene ring, and a hydrazide group. The exact structure would depend on the specific locations of these groups on the benzene ring .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would likely be influenced by the presence of the benzene ring, the nitro group, and the hydrazide group .

Scientific Research Applications

Sensor Development for Heavy Metal Detection

Hussain et al. (2017) reported the synthesis of derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study utilized various spectroscopic techniques and highlighted the potential of NBBSH derivatives in detecting Hg2+ ions selectively and sensitively, showing promising applications in environmental monitoring (Hussain et al., 2017).

Advances in Polymer and Materials Science

Zhao et al. (2012) discussed the utilization of o-nitrobenzyl alcohol derivatives, closely related to the chemical structure , in polymer and materials science. The paper highlighted the significant role of o-nitrobenzyl groups in creating photodegradable hydrogels and other materials with adjustable properties upon irradiation, indicating the broader potential of nitrobenzylidene derivatives in innovative material design (Zhao et al., 2012).

Nonlinear Optical Properties

Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and investigated their nonlinear optical properties. This study demonstrated the compounds' potential applications in optical devices such as limiters and switches, showcasing the relevance of (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide derivatives in the field of photonics (Naseema et al., 2010).

Biological Activities and Molecular Docking

Several studies have explored the antimicrobial, enzymatic inhibition, and docking analyses of compounds structurally related to this compound. For instance, Muthu et al. (2020) and Kumar et al. (2011) investigated antimicrobial activities and QSAR studies of related hydrazides, highlighting their potential as leads for developing new antimicrobials (Muthu et al., 2020); (Kumar et al., 2011).

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, its physical and chemical properties, and any potential biological activity. This could include testing its effects on various types of cells or organisms, studying its interactions with other compounds, and investigating potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQTBWRJQEWHU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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